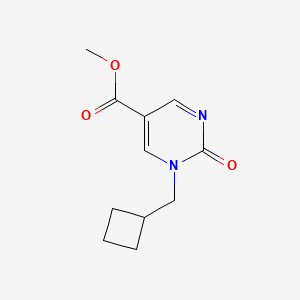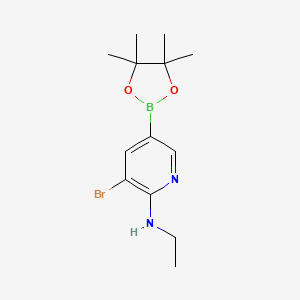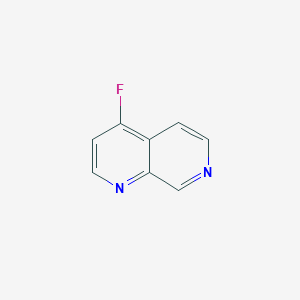
4-Fluoro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at specific positions. The presence of a fluorine atom at the 4th position in the 1,7-naphthyridine structure imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-pyridylacetonitrile with suitable reagents under microwave-promoted conditions. This method is efficient, eco-friendly, and yields high-purity products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Functionalized naphthyridine compounds with various substituents.
Aplicaciones Científicas De Investigación
4-Fluoro-1,7-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,5-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions, exhibiting distinct chemical properties.
1,6-Naphthyridine: Known for its anticancer and antimicrobial activities, similar to 4-Fluoro-1,7-naphthyridine.
1,8-Naphthyridine: Used in various applications, including diagnostics and photophysical studies.
Uniqueness of this compound: The presence of the fluorine atom at the 4th position in 1,7-naphthyridine imparts unique electronic and steric properties, making it distinct from other naphthyridine isomers
Propiedades
Fórmula molecular |
C8H5FN2 |
|---|---|
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
4-fluoro-1,7-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H |
Clave InChI |
YCDZFXOZARABDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=NC=CC(=C21)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
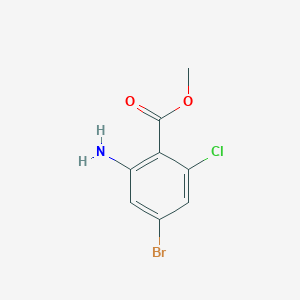
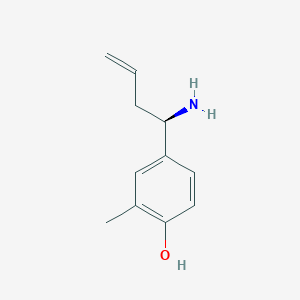
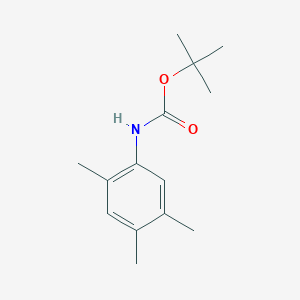
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)


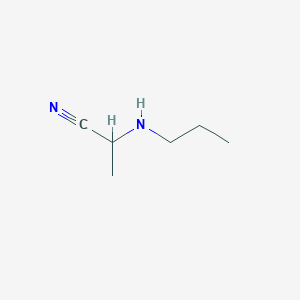
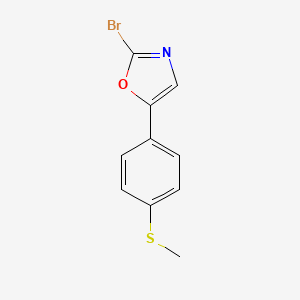
![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
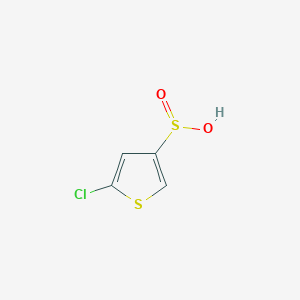
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
